头孢氨苄二酮哌嗪单酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

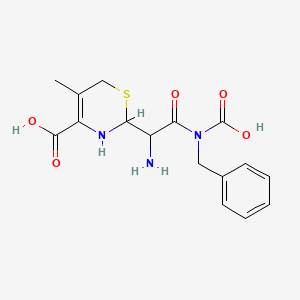

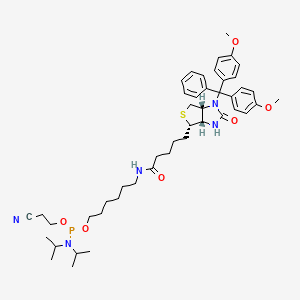

2-[1-Amino-2-[benzyl(carboxy)amino]-2-oxoethyl]-5-methyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid, also known as 2-[1-Amino-2-[benzyl(carboxy)amino]-2-oxoethyl]-5-methyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid, is a useful research compound. Its molecular formula is C16H19N3O5S and its molecular weight is 365.404. The purity is usually 95%.

BenchChem offers high-quality 2-[1-Amino-2-[benzyl(carboxy)amino]-2-oxoethyl]-5-methyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[1-Amino-2-[benzyl(carboxy)amino]-2-oxoethyl]-5-methyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

2−[1−氨基−2−[苄基(羧基)氨基]−2−氧代乙基]−5−甲基−3,6−二氢−2H−1,3−噻嗪−4−羧酸2-[1-氨基-2-[苄基(羧基)氨基]-2-氧代乙基]-5-甲基-3,6-二氢-2H-1,3-噻嗪-4-羧酸2−[1−氨基−2−[苄基(羧基)氨基]−2−氧代乙基]−5−甲基−3,6−二氢−2H−1,3−噻嗪−4−羧酸

, 重点关注六个不同的应用:药物制剂中的超灵敏检测

头孢氨苄二酮哌嗪单酸用于开发电化学传感器,用于超灵敏检测药物制剂中的头孢氨苄 . 这一应用对于确保正确剂量和预防抗生素耐药性至关重要。

热分解动力学

该化合物用于热重分析研究,以了解头孢氨苄的热分解动力学,这对评估其在各种储存和使用条件下的稳定性至关重要 .

代谢环状二肽的合成

它作为合成吲哚2,5-二酮哌嗪(DKP)的构建块,而吲哚2,5-二酮哌嗪是具有多种生物活性的代谢环状二肽 . 这些化合物因其潜在的治疗应用而具有重要意义。

羧基保护基团的稳定性研究

在有机合成中,保护基团对于暂时修饰官能团至关重要。 研究了头孢氨苄二酮哌嗪单酸在各种条件下作为羧基保护基团的稳定性 .

亲核取代反应

该化合物中的苄基(羧基)氨基在亲核取代反应中具有反应活性。 该特性在合成化学中被利用来修饰该化合物或创建具有所需功能的新化合物 .

肽合成

该化合物的结构包含在肽合成中很有用的官能团。 它可以作为中间体或保护基团,有助于合成复杂肽 .

作用机制

Target of Action

Cephalexin Diketopiperazine Monoacid, also known as “2-[1-Amino-2-[benzyl(carboxy)amino]-2-oxoethyl]-5-methyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid”, primarily targets the penicillin-binding proteins (PBPs) . These proteins are essential for the synthesis of the bacterial cell wall .

Mode of Action

Cephalexin inhibits bacterial cell wall synthesis by binding to one or more of the PBPs . This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . As a result, bacteria eventually lyse due to the ongoing activity of cell wall autolytic enzymes (autolysins and murein hydrolases) while cell wall assembly is arrested .

Biochemical Pathways

The primary biochemical pathway affected by Cephalexin is the peptidoglycan synthesis pathway . By inhibiting this pathway, Cephalexin prevents the formation of a complete and functional bacterial cell wall, leading to the lysis and death of the bacteria .

Pharmacokinetics

Cephalexin exhibits rapid absorption (90%), with peak serum concentrations reached approximately 1 hour after administration . It is widely distributed into most body tissues and fluids, including the gallbladder, liver, kidneys, bone, sputum, bile, and pleural and synovial fluids . Its penetration into the cerebrospinal fluid (csf) is poor . The drug is primarily excreted in the urine (>90% as unchanged drug) within 8 hours . The half-life of elimination varies with age and renal function, ranging from 0.5 to 1.2 hours in adults, and can be prolonged with renal impairment .

Result of Action

The primary result of Cephalexin’s action is the inhibition of bacterial growth . By inhibiting the synthesis of the bacterial cell wall, Cephalexin causes the bacteria to become unstable and eventually lyse . This makes it effective in treating a variety of bacterial infections, including respiratory tract infections, otitis media, skin and skin structure infections, bone infections, and genitourinary tract infections .

Action Environment

The action of Cephalexin can be influenced by various environmental factors. For instance, it has been found to be generally stable when exposed to temperatures up to 60°C, ultraviolet light or visible light in the 300–800 nm wavelength range, and 75% relative humidity . Under acidic, basic, hydrogen peroxide, and metal ion oxidative conditions, cephalexin showed degradation susceptibility . Therefore, the storage and administration conditions of Cephalexin should be carefully controlled to ensure its efficacy and stability .

生化分析

Biochemical Properties

It is known that cephalexin, from which this compound is derived, inhibits bacterial cell wall synthesis, leading to cell death

Cellular Effects

Cephalexin, the parent compound, is known to have effects on various types of cells and cellular processes . It influences cell function by inhibiting cell wall synthesis, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Cephalexin, the parent compound, exerts its effects at the molecular level by inhibiting the synthesis of the bacterial cell wall . This involves binding interactions with specific biomolecules, leading to enzyme inhibition and changes in gene expression .

Temporal Effects in Laboratory Settings

Cephalexin, the parent compound, is generally stable under various conditions, but shows degradation susceptibility under acidic, basic, and oxidative conditions .

Dosage Effects in Animal Models

It is known that the dose adjustment for cephalexin is required in patients with renal failure, where the chance of aggravation of adverse drug reactions is quite explicit .

Metabolic Pathways

Cephalexin, the parent compound, undergoes no detectable metabolism and is 90% eliminated unchanged from the kidney .

Transport and Distribution

Cephalexin, the parent compound, is classified as a class I drug in the Biopharmaceutics Classification System (BCS), having high intestinal permeability and solubility .

Subcellular Localization

The study of protein subcellular localization is an active area of research, and advancements in this field may provide insights into the localization of this compound in the future .

属性

IUPAC Name |

2-[1-amino-2-[benzyl(carboxy)amino]-2-oxoethyl]-5-methyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O5S/c1-9-8-25-13(18-12(9)15(21)22)11(17)14(20)19(16(23)24)7-10-5-3-2-4-6-10/h2-6,11,13,18H,7-8,17H2,1H3,(H,21,22)(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHOCCWUTLCSGHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(SC1)C(C(=O)N(CC2=CC=CC=C2)C(=O)O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(Prop-1-en-2-yl)amino]cyclopropane-1-carboxylic acid](/img/structure/B588833.png)

![3,4-Dihydroimidazo[2,1-c][1,2,4]triazine](/img/structure/B588845.png)